S-(4-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate
Description
[5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic compound that features both oxazole and sulfanyl functional groups
Properties
Molecular Formula |
C18H15NO2S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)17-11-16(19-21-17)18(20)22-15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
NKLQOWNFTNCYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves the reaction of 4-methylphenyl derivatives with appropriate oxazole precursors. One common method involves the use of hydrogen peroxide and acetic acid under microwave activation to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity, with microwave activation significantly reducing reaction time compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide to form sulfinyl and sulfonyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Substitution: Various nucleophiles such as amines and thiols under mild conditions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Substitution: Products with different nucleophiles replacing the sulfanyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein functions . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- [5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]METHANAMINE HYDROCHLORIDE
Uniqueness
Compared to similar compounds, [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE stands out due to its dual functional groups, which provide unique reactivity and potential for diverse applications. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable molecule in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
